molecular formula C17H26N4O2 B4732815 2-[4-(2-hydroxyethyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one

2-[4-(2-hydroxyethyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4732815
M. Wt: 318.4 g/mol
InChI Key: JIXVMQUYELEFRW-UHFFFAOYSA-N
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Description

2-[4-(2-hydroxyethyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic core structure fused with a piperazine ring substituted with a hydroxyethyl group. The quinazolinone scaffold is modified at positions 4, 7, and 7 with methyl groups, contributing to its stereochemical and electronic properties.

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-4,7,7-trimethyl-6,8-dihydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-12-15-13(10-17(2,3)11-14(15)23)19-16(18-12)21-6-4-20(5-7-21)8-9-22/h22H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXVMQUYELEFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)CCO)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(2-hydroxyethyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one (CAS No. 919731-74-1) is a synthetic derivative that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17_{17}H26_{26}N4_{4}O2_{2}
  • Molecular Weight : 318.4 g/mol
  • Structural Features : The compound features a quinazolinone core with a piperazine moiety, which is significant for its biological activity.

Research indicates that this compound may exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : It has been noted for its inhibitory effects on various enzymes, which could play a role in its pharmacological effects.
  • Cell Signaling Modulation : The compound may influence cellular signaling pathways, potentially affecting gene expression and cellular metabolism.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:

  • Compounds with piperazine rings have shown efficacy against multidrug-resistant bacteria by inhibiting efflux pumps in Gram-negative bacteria like E. coli .

Anticancer Properties

There is emerging evidence suggesting that derivatives of this compound may possess anticancer properties:

  • Research indicates that certain quinazolinone derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation .

Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of related compounds as bacterial efflux pump inhibitors. The results demonstrated that these compounds could restore antibiotic effectiveness against resistant strains of E. coli by targeting the AcrA/AcrB/TolC efflux system .

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of quinazolinone derivatives on various cancer cell lines. The findings revealed significant inhibition of cell growth and induction of apoptosis at micromolar concentrations .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial efflux pumps
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of specific enzymes
Cell SignalingModulation of signaling pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities influenced by substituent variations. Below is a detailed comparison of structurally related compounds, emphasizing key modifications and their implications:

Structural Modifications and Molecular Properties

The target compound’s uniqueness lies in its 4,7,7-trimethylquinazolinone core and 4-(2-hydroxyethyl)piperazine substituent. Comparable compounds feature:

  • Variations in the quinazolinone core: Methyl, phenyl, or halogenated aryl groups at positions 4, 7, or 6.
  • Piperazine substituents : Pyridinyl, benzodioxolylmethyl, fluorophenyl, or methoxyphenyl groups.
  • Functional groups : Hydroxyethyl, methoxy, or halogen substituents affecting polarity and binding interactions.

Key Compounds and Data

Compound Name Quinazolinone Substituents Piperazine Substituents Molecular Formula Molecular Weight Source
Target compound 4,7,7-trimethyl 4-(2-hydroxyethyl) C19H27N4O2 ~355.4*
7-(4-fluorophenyl)-2-[4-(2-hydroxyethyl)-piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one 7-(4-fluorophenyl) 4-(2-hydroxyethyl) C20H23FN4O2 370.4
2-[4-(2-hydroxyethyl)-piperazin-1-yl]-7-(4-methoxyphenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one 4-methyl, 7-(4-methoxyphenyl) 4-(2-hydroxyethyl) C22H28N4O3 396.2
4-methyl-7-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one 4-methyl, 7-phenyl 4-(pyridin-2-yl) C23H24N6O 400.5
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one 7-(furan-2-yl) 4-(1,3-benzodioxol-5-ylmethyl) C25H24N4O4 444.5
7-(2-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one 7-(2-chlorophenyl) 4-(4-fluorophenyl) C24H22ClFN4O 436.9
2-(4-benzylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one Unsubstituted core 4-benzyl C19H22N4O 322.4

Note: Molecular weight calculated based on analogous structures due to incomplete data in evidence.

Comparative Analysis

  • Hydrophilicity : The hydroxyethyl group in the target compound and analogs (e.g., 370.4 and 396.2 Da compounds) increases polarity compared to lipophilic benzyl or aryl-substituted derivatives (e.g., 322.4 Da in ).
  • Steric Effects : Bulky substituents like benzodioxolylmethyl (444.5 Da, ) or 4-methoxyphenyl (396.2 Da, ) may hinder target binding but enhance selectivity.
  • Halogenation : Fluorine or chlorine atoms (e.g., 436.9 Da compound ) improve metabolic stability and membrane permeability.
  • Aromatic Interactions : Pyridinyl (400.5 Da, ) or furanyl (444.5 Da, ) groups facilitate π-π stacking or hydrogen bonding with biological targets.

Research Implications

The structural diversity of quinazolinone derivatives highlights their adaptability in drug design. The target compound’s hydroxyethyl-piperazine and trimethylquinazolinone core balance hydrophilicity and steric bulk, making it a candidate for further optimization. Comparative studies suggest that:

Electron-withdrawing groups (e.g., fluorine) enhance stability.

Hydrophilic substituents improve solubility but may reduce blood-brain barrier penetration.

Core methylation (4,7,7-trimethyl) could influence conformational rigidity and binding pocket compatibility.

Q & A

Q. What are the optimal synthetic routes for 2-[4-(2-hydroxyethyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one, and how can reaction yields be improved?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the condensation of substituted quinazolinone precursors with functionalized piperazine derivatives. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) enhance nucleophilic substitution at the quinazolinone C-2 position .
  • Catalysis : Mild bases (e.g., triethylamine) or phase-transfer catalysts improve reaction efficiency.
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .
  • Yield optimization : Temperature control (80–120°C) and inert atmospheres (N₂/Ar) minimize side reactions.

Q. Table 1. Representative Reaction Conditions

StepReactantsSolventCatalystTemp. (°C)Yield (%)
1Quinazolinone precursor + 2-hydroxyethylpiperazineDMFTriethylamine10065–72
2CyclizationTolueneReflux85–90

Q. How can researchers validate target interactions of this compound with biological systems?

Methodological Answer: Interaction studies should combine in vitro and in silico approaches:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity to receptors (e.g., GPCRs or kinases) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
  • Molecular docking : Use software like AutoDock Vina to predict binding modes, guided by crystallographic data of homologous targets .
  • Functional assays : Cell-based luciferase reporters or cAMP assays confirm downstream signaling modulation .

Q. What structural analogs of this compound are available for structure-activity relationship (SAR) studies?

Methodological Answer: Key analogs include:

  • Piperazine-modified derivatives : Replace the 2-hydroxyethyl group with alkyl/aryl substituents to assess steric/electronic effects .
  • Quinazolinone core variants : Modify the 4,7,7-trimethyl groups to evaluate conformational flexibility .
  • Bioisosteric replacements : Substitute the dihydroquinazolinone scaffold with triazoloquinazolinones or pyridopyrimidines .
    Synthetic libraries should be screened using high-throughput assays (e.g., fluorescence polarization) to prioritize lead compounds .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?

Methodological Answer: Contradictions often arise from:

  • Purity discrepancies : Validate compound integrity via HPLC (>98% purity) and NMR spectroscopy .
  • Assay variability : Standardize protocols (e.g., ATP concentrations in kinase assays) and use internal controls .
  • Cell-line heterogeneity : Replicate experiments across multiple cell models (e.g., HEK293 vs. CHO-K1) .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch effects .

Recommendation : Cross-validate findings using orthogonal methods (e.g., SPR + ITC) and share raw data via repositories like Zenodo .

Q. What predictive modeling approaches are suitable for optimizing this compound’s pharmacokinetic (PK) profile?

Methodological Answer:

  • QSAR modeling : Train models on analogs to predict logP, solubility, and metabolic stability .
  • Physiologically Based Pharmacokinetic (PBPK) modeling : Simulate absorption/distribution using GastroPlus™ or PK-Sim® .
  • CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots .
  • Permeability assays : Caco-2 monolayers or PAMPA assess intestinal absorption .

Q. Table 2. Predicted PK Parameters

ParameterValueMethodReference
logP2.8QSAR
t₁/₂4.2 hPBPK

Q. How can researchers design experiments to resolve conflicting data on this compound’s mechanism of action (MOA)?

Methodological Answer:

  • CRISPR-Cas9 knockouts : Validate target engagement by comparing wild-type vs. gene-edited cell lines .
  • Phosphoproteomics : Use mass spectrometry to map signaling pathway activation .
  • Dynamic light scattering (DLS) : Confirm compound aggregation, which may artifactually inhibit targets .
  • Dose-response synergy studies : Test combination therapies to identify off-target effects .

Q. What advanced methodologies are recommended for studying this compound’s environmental or toxicological impact?

Methodological Answer:

  • Ames test : Assess mutagenicity using Salmonella typhimurium strains .
  • Aquatic toxicity assays : Daphnia magna or zebrafish embryos evaluate ecotoxicological risks .
  • Microcosm studies : Simulate environmental degradation under controlled soil/water conditions .
  • LC-MS/MS quantification : Monitor bioaccumulation in biotic/abiotic matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-hydroxyethyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
2-[4-(2-hydroxyethyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.